![molecular formula C11H15ClN2O2 B13891567 2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide](/img/structure/B13891567.png)
2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide is an organic compound with a complex structure that includes an aminomethyl group, a chlorophenoxy group, and an ethylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide typically involves multiple steps. One common method starts with the chlorination of phenol to produce 5-chlorophenol. This is followed by the introduction of an aminomethyl group through a Mannich reaction, which involves formaldehyde and a secondary amine. The final step involves the acylation of the aminomethyl group with ethyl acetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Imines, nitriles.
Reduction: Amines, alcohols.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(aminomethyl)phenol
- 5-chloro-2-(aminomethyl)phenol
- N-ethylacetamide
Uniqueness
2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both aminomethyl and chlorophenoxy groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylacetamide |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-14-11(15)7-16-10-5-9(12)4-3-8(10)6-13/h3-5H,2,6-7,13H2,1H3,(H,14,15) |
InChIキー |
HPWVPSNFQDDIJB-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)COC1=C(C=CC(=C1)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5-methoxy-1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13891491.png)

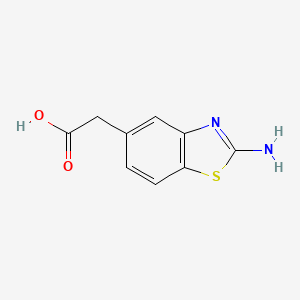
![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13891506.png)

![Benzonitrile, 3-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B13891514.png)

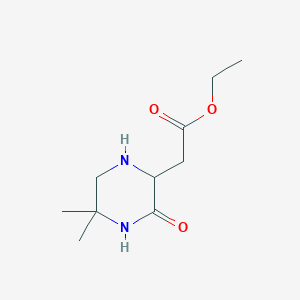
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate](/img/structure/B13891530.png)
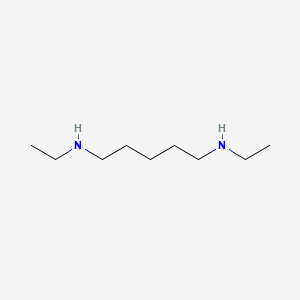
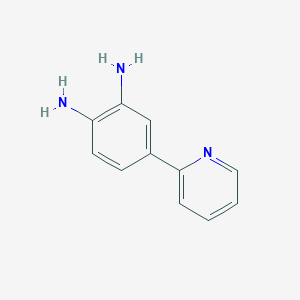
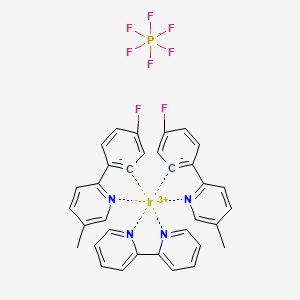
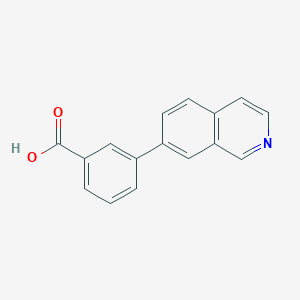
![2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2-methylaminoacetyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13891580.png)
